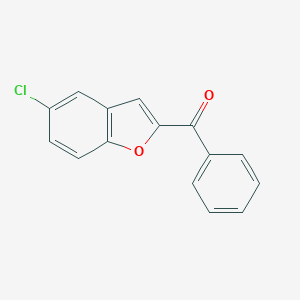

2-Benzoyl-5-chlorobenzofuran

Description

2-Benzoyl-5-chlorobenzofuran is a benzofuran derivative characterized by a benzoyl group (-C₆H₅CO-) at position 2 and a chlorine atom at position 5 of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, often studied for their diverse biological activities and structural versatility in medicinal chemistry.

Properties

CAS No. |

100914-68-9 |

|---|---|

Molecular Formula |

C15H9ClO2 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)-phenylmethanone |

InChI |

InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H |

InChI Key |

HHVWKUYWGYDTMC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

Synonyms |

5-CHLORO-2-BENZOYLBENZOFURAN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzofuran derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis with key analogs:

2-Butylbenzofuran-5-amine Hydrochloride ()

- Structure : A butyl chain at position 2 and an amine group at position 5.

- Such differences may lead to divergent solubility profiles (e.g., aqueous solubility vs. lipid membrane permeability) and biological targets.

5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- ()

- Structure : A 4-pentylbenzoyl group at position 2 and a carboxaldehyde (-CHO) at position 5.

- The pentyl chain enhances lipophilicity compared to the chlorine atom in 2-Benzoyl-5-chlorobenzofuran, which may affect pharmacokinetic properties like half-life or tissue distribution.

Amphetamine-Based Benzofurans (e.g., 5-APB, 6-APB) ()

- Structure: 2-Aminopropyl substituents at positions 5 or 6.

- Pharmacology : These compounds act as serotonin and dopamine receptor agonists, leading to stimulant and entactogenic effects. In contrast, the benzoyl and chloro groups in this compound lack direct amine functionality, suggesting divergent mechanisms of action.

Positional Effects

- Position 5 : Chlorine (electron-withdrawing) versus amine (electron-donating) or carboxaldehyde (electrophilic) substituents critically influence electronic properties and reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

- Psychoactive Analogs: Benzofurans with aminopropyl groups (e.g., 5-APB) exhibit stimulant effects via monoamine receptor modulation, whereas chloro and benzoyl substituents likely preclude similar activity due to the absence of amine-driven receptor interactions .

- Nomenclature Challenges: Historical inconsistencies in naming benzofuran derivatives (e.g., "dibenzofurans" vs. specific substitutions) complicate literature searches and cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.